Antibacterial Activity Against A. baumannii
Kushenol Q was evaluated for antibacterial activity against the multidrug-resistant Gram-negative pathogen Acinetobacter baumannii in a bioactivity-guided isolation study of Sophora flavescens flavonoids. Kushenol Q (reported as compound 15) exhibited antibacterial activity with an MIC₉₅ value of 256–512 μg/mL [1]. Among the 20 isolated compounds tested in parallel, only (2S)-(-)-8-prenylnaringenin (compound 2, MIC₉₅ = 128–256 μg/mL) showed comparatively greater potency, while maackiain (compound 1, MIC₉₅ = 256–512 μg/mL) and leachianone A (compound 5, MIC₉₅ = 256–512 μg/mL) demonstrated potency equivalent to Kushenol Q. The remaining 16 flavonoids showed no meaningful antibacterial activity against A. baumannii under the same assay conditions [1].
Maackiain & leachianone A: 256–512 μg/mL
16 other flavonoids: inactive
| Evidence Dimension | Antibacterial activity: Minimum inhibitory concentration (MIC₉₅) |
|---|---|
| Target Compound Data | MIC₉₅ = 256–512 μg/mL |
| Comparator Or Baseline | (2S)-(-)-8-prenylnaringenin: MIC₉₅ = 128–256 μg/mL; maackiain and leachianone A: MIC₉₅ = 256–512 μg/mL; 16 other flavonoids: inactive |
| Quantified Difference | Kushenol Q ~2-fold less potent than 8-prenylnaringenin; equipotent to maackiain and leachianone A; active versus inactive majority of congeners |
| Conditions | Broth microdilution assay against A. baumannii clinical isolates; MIC₉₅ defined as concentration inhibiting 95% of bacterial growth |
Why This Matters
This direct head-to-head comparison in a clinically relevant multidrug-resistant pathogen establishes Kushenol Q as one of only four active flavonoids from the S. flavescens isolate panel, enabling informed selection when antibacterial screening is the research objective.
- [1] Li P, Chai WC, Wang ZY, et al. Bioactivity-guided isolation of compounds from Sophora flavescens with antibacterial activity against Acinetobacter baumannii. Nat Prod Res. 2022;36(17):4340-4348. View Source
